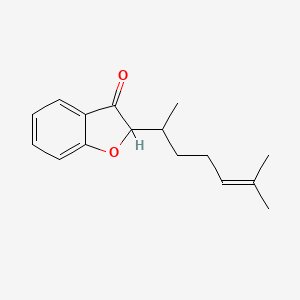
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is an organic compound with a complex structure that includes a benzofuranone core and a dimethylhexenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the benzofuranone core through electrophilic aromatic substitution reactions. The dimethylhexenyl side chain is then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Cyclohexene: A hydrocarbon with limited practical applications but useful in organic synthesis.
Uniqueness
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its combination of a benzofuranone core and a dimethylhexenyl side chain sets it apart from other similar compounds.
Propiedades
| 646522-88-5 | |
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-(6-methylhept-5-en-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)7-6-8-12(3)16-15(17)13-9-4-5-10-14(13)18-16/h4-5,7,9-10,12,16H,6,8H2,1-3H3 |
Clave InChI |
YPORSJDWCAMGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)C1C(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



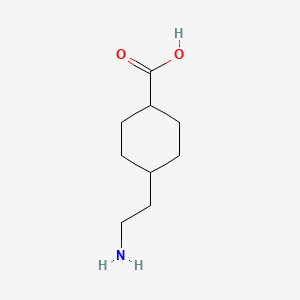
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/no-structure.png)
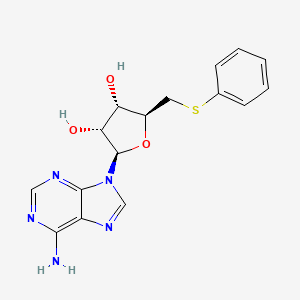
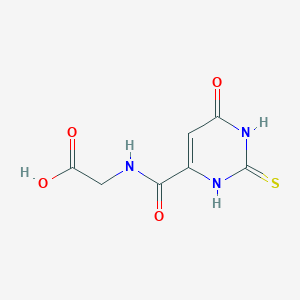
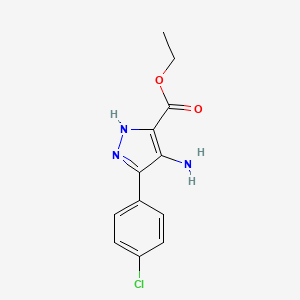
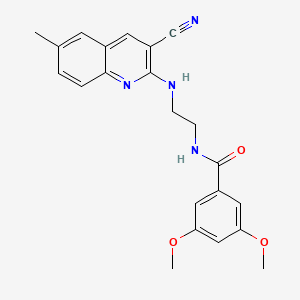
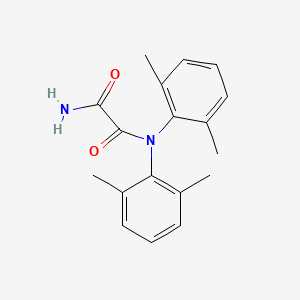
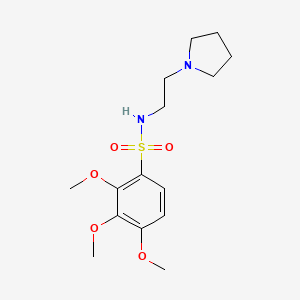
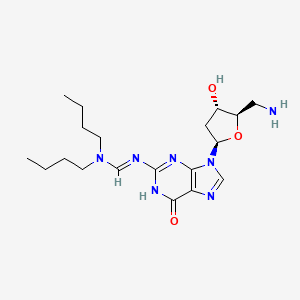
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
